molecular formula C10H8N2O6 B090721 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid CAS No. 17124-57-1

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Cat. No.: B090721
CAS No.: 17124-57-1
M. Wt: 252.18 g/mol
InChI Key: UJEWPPYUQITRIB-UHFFFAOYSA-N
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Description

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a nitro group at the 6th position and a propanoic acid moiety attached to the 3rd position of the benzoxazole ring

Scientific Research Applications

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzoxazole ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Benzoxazole Ring: The oxazole ring is formed by cyclization reactions involving appropriate precursors, such as o-aminophenol and carboxylic acids.

    Attachment of Propanoic Acid Moiety: The propanoic acid group is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
  • Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
  • N-Cyclohexyl-6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide

Uniqueness

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is unique due to the presence of the propanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other benzoxazole derivatives that may have different substituents or functional groups.

Properties

IUPAC Name

3-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c13-9(14)3-4-11-7-2-1-6(12(16)17)5-8(7)18-10(11)15/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEWPPYUQITRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407143
Record name 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17124-57-1
Record name 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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